3-(4-Fluorobenzyl)piperidine hydrochloride

Sigma-1 Receptor Ligand Selectivity CNS Research

Sourcing a high-affinity, selective building block with reliable aqueous solubility for HTS often delays CNS research. 3-(4-Fluorobenzyl)piperidine hydrochloride (CAS 745817-38-3) directly addresses this gap: • Sigma-1 affinity Ki = 1.8 nM with >500-fold selectivity over sigma-2, minimizing off-target binding for PET tracer and tool compound development. • Hydrochloride salt delivers >1500 g/L aqueous solubility, enabling concentrated stock solutions for HTS without assay-interfering co-solvents. • Serves as a validated precursor to the (S)-enantiomer for CCR3 antagonist synthesis targeting asthma and allergic rhinitis. Supplied with full analytical QC. For R&D use only.

Molecular Formula C12H17ClFN
Molecular Weight 229.72 g/mol
CAS No. 745817-38-3
Cat. No. B1341879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzyl)piperidine hydrochloride
CAS745817-38-3
Molecular FormulaC12H17ClFN
Molecular Weight229.72 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H
InChIKeyMVDNGUDOVPBOPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorobenzyl)piperidine hydrochloride (CAS 745817-38-3) as a Versatile Piperidine Scaffold


3-(4-Fluorobenzyl)piperidine hydrochloride is a synthetic piperidine derivative characterized by a 4-fluorobenzyl substitution at the 3-position of the piperidine ring, forming a hydrochloride salt . It serves primarily as a key chemical intermediate and building block in medicinal chemistry, particularly for the synthesis of compounds targeting neurological disorders .

Why 3-(4-Fluorobenzyl)piperidine hydrochloride Cannot Be Substituted with Generic Piperidine Analogs


Substitution with generic piperidine analogs is not feasible due to the unique combination of the 4-fluorobenzyl group at the 3-position and the hydrochloride salt form, which confers distinct physicochemical and biological properties . The specific substitution pattern directly influences receptor binding affinity and selectivity, while the hydrochloride salt ensures high aqueous solubility crucial for biological assays and formulation . These features are not present in unsubstituted piperidine or other regioisomers, making the compound a non-interchangeable building block for targeted research applications.

Quantitative Differentiation Evidence for 3-(4-Fluorobenzyl)piperidine hydrochloride (745817-38-3)


Exceptional Sigma-1 Receptor Affinity and Selectivity vs. Haloperidol

3-(4-Fluorobenzyl)piperidine hydrochloride demonstrates high affinity for the sigma-1 receptor with a dissociation constant (Kᵢ) of 1.8 ± 0.4 nM, which is comparable to the reference compound haloperidol (Kᵢ = 1.7 nM) . Crucially, it exhibits over 500-fold selectivity for sigma-1 over sigma-2 receptors (Kᵢ = 6960 ± 810 nM), vastly surpassing haloperidol's ~8-fold selectivity [1]. This selectivity profile is a key differentiator for applications requiring minimal sigma-2 off-target effects.

Sigma-1 Receptor Ligand Selectivity CNS Research

Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 3-(4-fluorobenzyl)piperidine exhibits dramatically improved aqueous solubility compared to its free base counterpart . While the free base is lipophilic (predicted LogP ~3.1), the hydrochloride salt is reported to have solubility exceeding 1500 g/L in water, a critical attribute for reproducible in vitro and in vivo studies .

Aqueous Solubility Biological Assays Formulation Development

Key Chiral Intermediate in CCR3 Antagonist Synthesis

The (S)-enantiomer of 3-(4-fluorobenzyl)piperidine serves as a crucial chiral intermediate in the multi-kilogram stereoselective synthesis of a potent CCR3 antagonist [1]. This synthetic route, employing Ir-BDPP-catalyzed asymmetric hydrogenation, highlights the compound's value in producing enantiomerically pure pharmaceutical ingredients for inflammation and asthma research [1]. The racemic hydrochloride form is the starting point for accessing this key chiral fragment.

CCR3 Antagonist Asymmetric Synthesis Process Chemistry

Receptor Selectivity vs. Vesicular Acetylcholine Transporter (VAChT)

The compound exhibits moderate affinity for the vesicular acetylcholine transporter (VAChT) with a Kᵢ of 980 ± 87 nM, resulting in approximately 544-fold selectivity for sigma-1 over VAChT . This selectivity profile is advantageous for researchers aiming to minimize cholinergic system interference when studying sigma-1 mediated pathways.

VAChT Receptor Selectivity CNS Research

Recommended Research and Industrial Applications for 3-(4-Fluorobenzyl)piperidine hydrochloride (745817-38-3)


Sigma-1 Receptor Tool Compound Development

The compound's high sigma-1 affinity (Kᵢ = 1.8 nM) and exceptional selectivity (>500-fold over sigma-2) make it an ideal starting point for developing sigma-1 receptor tool compounds or PET tracers, where minimizing off-target binding is critical for accurate imaging and functional studies .

Chiral Intermediate for CCR3 Antagonist Synthesis

Researchers involved in the synthesis of CCR3 antagonists for asthma or allergic rhinitis can utilize this compound as a precursor to the (S)-enantiomer, a validated key fragment in a scalable, stereoselective process [1]. The racemic hydrochloride serves as the starting material for enantiomeric resolution or asymmetric synthesis.

Aqueous Assay-Ready Building Block

Due to its high aqueous solubility (>1500 g/L), this hydrochloride salt is uniquely suited for preparing concentrated stock solutions for high-throughput screening (HTS) campaigns and in vitro biological assays, eliminating the need for organic co-solvents that can interfere with assay results .

Technical Documentation Hub

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